3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one
Description
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is a bicyclic lactone featuring a benzofuran core substituted with a trimethylsilyl (TMS) group at position 6 and methyl groups at position 2. The TMS moiety enhances lipophilicity and steric bulk, influencing reactivity and physical properties such as solubility and thermal stability.
Properties
CAS No. |
919350-37-1 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
3,3-dimethyl-6-trimethylsilyl-3a,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C13H20O2Si/c1-13(2)10-7-6-9(16(3,4)5)8-11(10)15-12(13)14/h6-8,10-11H,1-5H3 |
InChI Key |
LOZUOPCJJXHOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C=CC(=CC2OC1=O)[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 3-2d
(4S,7R)-2-(Trimethylsilyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one (3-2d) shares the TMS substituent but differs in its bicyclic framework (cyclopenta[c]furan vs. benzofuran). Its synthesis via catalytic methods achieved yields of 75–99%, indicating superior efficiency compared to benzofuran derivatives, likely due to reduced steric hindrance in the indenone system .
Compounds 14g and 14g’
These regioisomers (3,3-Dimethyl-5-phenyl- and 7-phenyl-3a,7a-dihydro-3H-benzofuran-2-one) replace the TMS group with phenyl substituents. The synthesis yielded a 28% mixture of isomers, highlighting challenges in regioselectivity when substituting aromatic groups versus silyl moieties .
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one
This analog lacks the TMS group, featuring methyl groups at positions 3 and 4. Its inclusion in EFSA’s flavouring substances list (FL No. 10.057) underscores the regulatory acceptability of methyl-substituted benzofurans, whereas silylated derivatives may require additional safety evaluations .
Physicochemical Properties
Melting Points and Stability
- Compound 6 (dinitrophenyl hydrazone derivative): High melting point (181–182°C) due to strong intermolecular hydrogen bonding from the hydrazone group .
- 3,6-Dimethylbenzofuran analog : Liquid or low-melting solid, reflecting reduced polarity compared to TMS-substituted derivatives .
Spectroscopic Data
Biological Activity
3,3-Dimethyl-6-(trimethylsilyl)-3a,7a-dihydro-1-benzofuran-2(3H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique benzofuran moiety with trimethylsilyl and dimethyl substituents. Its chemical structure can be represented as follows:
- Molecular Formula : C17H24O2Si
- Molecular Weight : 296.45 g/mol
Antiviral Activity
Recent studies have explored the antiviral properties of benzofuran derivatives, including this compound. A notable investigation involved molecular docking studies against SARS-CoV-2 proteins, indicating potential inhibitory effects on the virus's main protease and RNA-dependent RNA polymerase (RdRp) . The binding affinities observed suggest that these compounds could serve as lead candidates for antiviral drug development.
Cytotoxicity
The cytotoxic effects of the compound have been assessed in various cancer cell lines. In vitro assays demonstrated moderate cytotoxicity against HeLa cells with an IC50 value of approximately 16.0 μg/mL . This suggests that the compound may possess antitumor properties, warranting further investigation into its mechanism of action and potential therapeutic applications.
The proposed mechanism of action for this compound involves interaction with specific cellular targets that regulate apoptosis and cell proliferation. The presence of the benzofuran structure is believed to enhance its ability to penetrate cellular membranes and interact with intracellular signaling pathways.
Study 1: Antiviral Efficacy
A study published in late 2024 evaluated a series of benzofuran derivatives for their antiviral efficacy against SARS-CoV-2. The results indicated that compounds similar to this compound exhibited significant binding to viral proteins, suggesting a promising avenue for further drug development .
Study 2: Cytotoxicity Assessment
In another study focusing on cancer therapeutics, researchers tested various benzofuran derivatives against different cancer cell lines. The results showed that the compound had a notable effect on inhibiting cell growth and inducing apoptosis in HeLa cells . This aligns with the broader interest in benzofuran derivatives as potential anticancer agents.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
